Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Methyl-2-oxopiperidine-4-carboxylic acid
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Methyl-2-oxopiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of 1-methyl-2-oxopiperidine-4-carboxylic acid. While comprehensive experimental data for this specific molecule is not extensively available in public literature, this document outlines the expected structural characteristics, a plausible synthetic pathway, and the anticipated spectroscopic data based on established principles of organic chemistry and analysis of analogous compounds.
Compound Identity and Physicochemical Properties
1-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound. Its core structure is a piperidine ring, which is a six-membered ring containing one nitrogen atom. The structure is further characterized by a methyl group attached to the nitrogen atom (position 1), a carbonyl group at position 2 (forming a lactam), and a carboxylic acid group at position 4.
Table 1: Physicochemical Properties of 1-Methyl-2-oxopiperidine-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 1000932-09-1 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Room temperature | [1] |
| SMILES | CN1CCC(C(=O)O)CC1=O | [2] |
| InChIKey | FQRTVGXATBBMPJ-UHFFFAOYSA-N | [2] |
Proposed Synthesis Pathway
A plausible synthetic route for 1-methyl-2-oxopiperidine-4-carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl 1-methyl-2-oxopiperidine-4-carboxylate. This precursor could potentially be synthesized via N-methylation of methyl 2-oxopiperidine-4-carboxylate. An alternative approach could be the cyclization of a suitable linear amino acid derivative.
Below is a DOT script visualizing a potential synthetic workflow.
Caption: Proposed synthesis of 1-Methyl-2-oxopiperidine-4-carboxylic acid.
Methodologies for Structure Elucidation
The definitive structure of 1-methyl-2-oxopiperidine-4-carboxylic acid would be elucidated through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH ₃ | 2.8 - 3.0 | Singlet | 3H |
| CH ₂ (adjacent to N) | 3.2 - 3.5 | Multiplet | 2H |
| CH ₂ (adjacent to C=O) | 2.3 - 2.6 | Multiplet | 2H |
| CH (at position 4) | 2.7 - 3.0 | Multiplet | 1H |
| CH ₂ (at position 3) | 1.9 - 2.2 | Multiplet | 2H |
| COOH | 10 - 12 | Broad Singlet | 1H |
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O (Carboxylic acid) | 175 - 180 |
| C =O (Lactam) | 170 - 175 |
| C H₂ (adjacent to N) | 45 - 55 |
| C H (at position 4) | 40 - 50 |
| N-C H₃ | 30 - 35 |
| C H₂ (adjacent to C=O) | 30 - 40 |
| C H₂ (at position 3) | 25 - 35 |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Predicted collision cross-section data for various adducts are available.[2]
Table 4: Predicted m/z for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.08118 |
| [M+Na]⁺ | 180.06312 |
| [M-H]⁻ | 156.06662 |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C=O (Carboxylic acid) | 1700-1725 | Strong |
| C=O (Lactam) | 1630-1680 | Strong |
| C-N Stretch | 1180-1360 | Medium |
| C-H Stretch | 2850-3000 | Medium-Strong |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of 1-methyl-2-oxopiperidine-4-carboxylic acid would follow a logical progression from synthesis to comprehensive spectroscopic analysis.
Caption: Logical workflow for the structure elucidation of a novel compound.
Conclusion
The structural elucidation of 1-methyl-2-oxopiperidine-4-carboxylic acid relies on a synergistic application of modern spectroscopic techniques. While direct experimental data is sparse in the reviewed literature, the predicted data presented in this guide, based on fundamental principles and known values for similar structures, provides a robust framework for its characterization. The synthesis and subsequent analysis as outlined would provide the definitive evidence for its molecular architecture, which is of interest to researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to confirm these predicted values and fully characterize this compound.
